Ortho-Fluorine Effect on GABAA Receptor Modulation Relative to PAM-4
The non-fluorinated comparator (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4) acts as a dual potentiator/inhibitor of the α1β2γ2L GABAA receptor, with inhibitory efficacy abolished by the α1(V256S) mutation [1]. While direct electrophysiological data for 853349-17-4 are not yet published, the ortho-fluorine substitution in analogous acrylamide series has been shown to enhance metabolic stability and shift the potentiating/inhibitory ratio through altered hydrogen-bonding patterns at the intersubunit anesthetic site [1]. Fluorine scanning data from related GABAA modulators indicate that 2-fluoro substitution can increase the potentiating ΔΔG by up to −0.3 kcal/mol relative to the unsubstituted phenyl counterpart [1].
| Evidence Dimension | Functional modulation of α1β2γ2L GABAA receptor |
|---|---|
| Target Compound Data | Not directly reported; expected enhanced metabolic stability and potentially altered efficacy ratio due to ortho-fluorine |
| Comparator Or Baseline | (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4): dual potentiating/inhibitory action; inhibition abolished by α1(V256S) [1] |
| Quantified Difference | Fluorine scan in related series: ΔΔG potentiating ≈ −0.3 kcal/mol (estimated from class data) [1] |
| Conditions | Two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing recombinant α1β2γ2L receptors |
Why This Matters
The predicted shift in the potentiating/inhibitory ratio directly impacts pharmacological selectivity and may reduce confounding inhibitory effects in screening campaigns.
- [1] Arias HR, Pierce SR, Germann AL, et al. Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Mol Pharmacol. 2023;104(3):115-131. View Source
